4-Chloro-5-ethylpyrimidine 4-Chloro-5-ethylpyrimidine
Brand Name: Vulcanchem
CAS No.: 54128-01-7
VCID: VC3750889
InChI: InChI=1S/C6H7ClN2/c1-2-5-3-8-4-9-6(5)7/h3-4H,2H2,1H3
SMILES: CCC1=CN=CN=C1Cl
Molecular Formula: C6H7ClN2
Molecular Weight: 142.58 g/mol

4-Chloro-5-ethylpyrimidine

CAS No.: 54128-01-7

Cat. No.: VC3750889

Molecular Formula: C6H7ClN2

Molecular Weight: 142.58 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5-ethylpyrimidine - 54128-01-7

Specification

CAS No. 54128-01-7
Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
IUPAC Name 4-chloro-5-ethylpyrimidine
Standard InChI InChI=1S/C6H7ClN2/c1-2-5-3-8-4-9-6(5)7/h3-4H,2H2,1H3
Standard InChI Key ZZMJUBGNHBJUAM-UHFFFAOYSA-N
SMILES CCC1=CN=CN=C1Cl
Canonical SMILES CCC1=CN=CN=C1Cl

Introduction

Chemical Properties and Structure

Basic Chemical Identity

4-Chloro-5-ethylpyrimidine is clearly identified through several standard chemical identifiers that facilitate its recognition and classification in chemical databases and literature. The table below summarizes the key identity parameters of this compound:

ParameterValue
IUPAC Name4-Chloro-5-ethylpyrimidine
Chemical Abstracts Service (CAS) Number54128-01-7
Molecular FormulaC₆H₇ClN₂
Molecular Weight142.59 g/mol
Synonyms4-Chloro-5-ethyl pyrimidine; Pyrimidine, 4-chloro-5-ethyl- (9CI); 4-Chlor-5-ethylpyrimidin

This compound contains a pyrimidine ring with two nitrogen atoms at positions 1 and 3, following the standard numbering convention for pyrimidines. The chlorine substituent at position 4 and the ethyl group at position 5 create an asymmetric substitution pattern that influences both the physical properties and reactivity of the molecule .

Physical Properties

Understanding the physical properties of 4-Chloro-5-ethylpyrimidine is essential for predicting its behavior in various chemical reactions and applications. The table below presents the known physical properties of this compound:

PropertyValueNotes
Physical StateSolid (presumed)Based on similar pyrimidine derivatives
Boiling Point207.9±20.0 °CPredicted value
Density1.181±0.06 g/cm³Predicted value
pKa0.35±0.16Predicted value
SolubilitySoluble in organic solventsTypical for halogenated pyrimidines
Recommended StorageUnder inert gas (nitrogen or argon) at 2-8°CTo prevent degradation

It is important to note that several of these properties are predicted rather than experimentally determined values, which is common for specialized chemical compounds with limited industrial applications . The relatively high boiling point reflects the molecular weight and potential for intermolecular hydrogen bonding, while the predicted pKa value suggests that the compound possesses weak basic properties, typical of pyrimidine derivatives.

Structural Characteristics

The structural backbone of 4-Chloro-5-ethylpyrimidine consists of a pyrimidine ring, which is a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. This aromatic system contributes to the compound's stability and influences its chemical reactivity. The substitution pattern, featuring a chlorine atom at position 4 and an ethyl group at position 5, creates a unique electronic distribution within the molecule.

The chlorine atom at position 4 withdraws electrons through both inductive and resonance effects, making this carbon more electrophilic and therefore susceptible to nucleophilic substitution reactions. This reactivity is particularly important in synthetic applications where the chlorine can be replaced by various nucleophiles to create more complex molecules.

The ethyl group at position 5 contributes electron density to the ring through an inductive effect, partially counterbalancing the electron-withdrawing effect of the chlorine atom. Additionally, this alkyl substituent increases the lipophilicity of the molecule, potentially affecting its solubility profile and biological activity.

Applications and Uses

Based on structural similarities to other pyrimidine derivatives, 4-Chloro-5-ethylpyrimidine has potential applications in several fields, particularly as a building block in pharmaceutical research and organic synthesis.

Synthetic Intermediate

In organic synthesis, 4-Chloro-5-ethylpyrimidine likely serves as a versatile intermediate for the preparation of more complex molecules. The chlorine at position 4 provides a handle for further functionalization through various reactions, including:

  • Nucleophilic aromatic substitution with amines, alcohols, or thiols

  • Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or heteroaryl substituents

  • Metalation reactions, potentially at position 2, allowing for additional functionalization

Such transformations would expand the structural diversity accessible from this relatively simple building block, making it valuable in both medicinal chemistry and materials science applications.

Research Status and Future Directions

Current Research Gaps

Several knowledge gaps exist regarding 4-Chloro-5-ethylpyrimidine, including:

  • Experimentally determined physical properties, as many current values are predictive rather than measured

  • Optimized synthetic routes specifically targeting this compound

  • Comprehensive toxicological and environmental impact assessments

  • Specific biological activities, if any, of the unmodified compound

Addressing these gaps would provide a more complete understanding of this compound and potentially reveal new applications or concerns related to its use.

Future Research Opportunities

Future research directions for 4-Chloro-5-ethylpyrimidine might include:

  • Development of more efficient and scalable synthetic routes

  • Exploration of its potential as a scaffold for medicinal chemistry, particularly in targeted libraries for specific therapeutic areas

  • Investigation of structure-activity relationships (SAR) of derivatives obtained through modification at the 4-position

  • Computational studies to predict potential biological targets based on structural similarities to known bioactive compounds

Such research would contribute to the broader knowledge base of pyrimidine chemistry and potentially identify novel applications for this compound or its derivatives.

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